6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 896302-76-4
VCID: VC5183555
InChI: InChI=1S/C19H17NO5S2/c1-3-23-14-6-4-13(5-7-14)18(22)25-17-9-24-15(8-16(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Molecular Formula: C19H17NO5S2
Molecular Weight: 403.47

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

CAS No.: 896302-76-4

Cat. No.: VC5183555

Molecular Formula: C19H17NO5S2

Molecular Weight: 403.47

* For research use only. Not for human or veterinary use.

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate - 896302-76-4

Specification

CAS No. 896302-76-4
Molecular Formula C19H17NO5S2
Molecular Weight 403.47
IUPAC Name [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
Standard InChI InChI=1S/C19H17NO5S2/c1-3-23-14-6-4-13(5-7-14)18(22)25-17-9-24-15(8-16(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3
Standard InChI Key METXZUHUPXPQAI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C

Introduction

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic molecule that belongs to the category of pyran derivatives. Pyrans are six-membered heterocycles containing one oxygen atom and are significant in medicinal chemistry due to their diverse biological activities. This compound features a thiazole moiety, known for its antimicrobial properties, and a benzoate group that may enhance its pharmacological profile.

Synthesis Methods

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate typically involves multiple steps:

  • Preparation of Thiazole Intermediate: The thiazole intermediate can be synthesized through the reaction of 4-methylthiazole with a suitable thiol reagent under controlled conditions.

  • Preparation of Pyran Intermediate: The pyran intermediate is prepared by reacting a suitable aldehyde with a ketone in the presence of a base to form the pyran ring.

  • Coupling Reaction: The final step involves the coupling of the thiazole and pyran intermediates with 4-ethoxybenzoic acid under esterification conditions. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Biological Activities

Compounds with similar structures to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate have shown significant anti

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